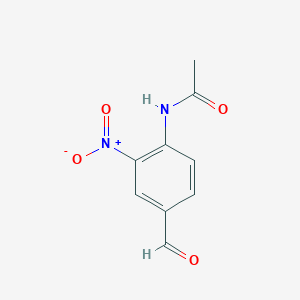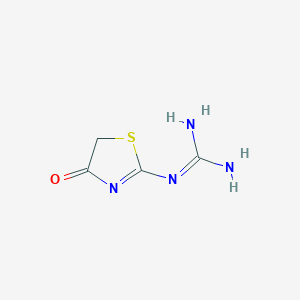![molecular formula C12H10N2OS B1296407 (6-フェニルイミダゾ[2,1-b][1,3]チアゾール-5-イル)メタノール CAS No. 76919-41-0](/img/structure/B1296407.png)
(6-フェニルイミダゾ[2,1-b][1,3]チアゾール-5-イル)メタノール
説明
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a heterocyclic compound that features an imidazo-thiazole core with a phenyl group at the 6-position and a methanol group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antiproliferative effects against various cell lines .
Mode of Action
Based on the structural similarity to other thiazole derivatives, it may interact with cellular targets leading to changes in cell function .
Result of Action
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol has been reported to exhibit dose-dependent antiproliferative effects against various cell lines
生化学分析
Biochemical Properties
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. Additionally, (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol on cells are diverse and depend on the cell type and context. In cancer cell lines, it has been observed to inhibit cell proliferation and induce apoptosis, suggesting potential anticancer properties . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target. For example, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol can influence gene expression by interacting with transcription factors or modifying chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although the exact nature of these effects can vary .
Dosage Effects in Animal Models
The effects of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including liver and kidney damage . Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may also involve conjugation reactions, where it is modified to enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effectiveness . For example, its distribution in tumor tissues may enhance its anticancer effects .
Subcellular Localization
The subcellular localization of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the nucleus can enable interactions with DNA and transcription factors, influencing gene expression . Additionally, its presence in the mitochondria may affect cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with phenacyl bromide under basic conditions, followed by cyclization with formic acid to yield the imidazo-thiazole core. The final step involves the reduction of the formyl group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production methods for (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The formyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)formaldehyde.
Reduction: (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol.
Substitution: Nitro or halogenated derivatives of (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol.
類似化合物との比較
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: Similar structure with an acetamide group instead of a methanol group.
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)formaldehyde: Similar structure with a formyl group instead of a methanol group.
Uniqueness: (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is unique due to the presence of the methanol group at the 5-position, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of other compounds. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, make it a compound of significant interest in scientific research .
特性
IUPAC Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNXXFZBPOCOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318548 | |
| Record name | (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76919-41-0 | |
| Record name | 76919-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)









![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)

